

Application Notes and Protocols for In vivo Formulation of 4-Trehalosamine

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Compound of Interest

Compound Name: 4-Trehalosamine

Cat. No.: B14091508

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Introduction

4-Trehalosamine is a synthetic analog of trehalose, a naturally occurring disaccharide. Unlike its parent compound, **4-Trehalosamine** is resistant to hydrolysis by the enzyme trehalase, which is prevalent in mammals. This resistance enhances its biological stability, making it a promising candidate for in vivo studies aimed at leveraging the therapeutic effects of trehalose, such as the induction of autophagy.[1] These application notes provide detailed protocols for the formulation and in vivo administration of **4-Trehalosamine**, along with an overview of its mechanism of action.

Physicochemical Properties and Solubility

4-Trehalosamine is a white to off-white solid that is soluble in aqueous solutions. While comprehensive quantitative solubility data in all common biological buffers is not readily available in the literature, it has been successfully dissolved in water for in vitro and in vivo applications. One study utilized a 10×10^{-3} M aqueous solution, which corresponds to approximately 3.4 mg/mL.[2] For in vivo studies, it is recommended to prepare solutions in sterile, isotonic vehicles such as phosphate-buffered saline (PBS) or 0.9% saline.

Table 1: Physicochemical Properties of **4-Trehalosamine**

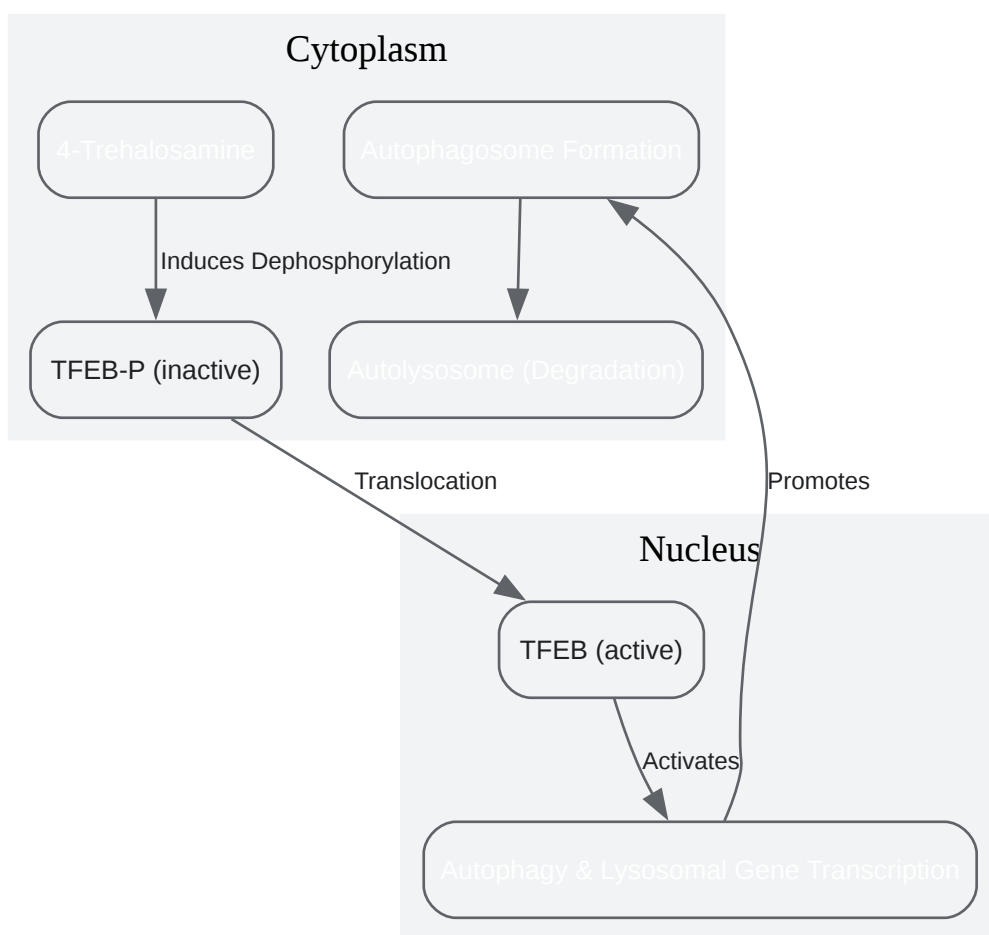
Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₃ NO ₁₀	[3][4]
Molecular Weight	341.3 g/mol	[3][4]
Appearance	Solid	[3]
pKa	~6.99	[2]
Stability	Resistant to mammalian trehalase	[1]

Mechanism of Action: TFEB-Mediated Autophagy

4-Trehalosamine, similar to trehalose, is known to induce autophagy, a cellular process of degradation and recycling of cellular components. This process is crucial for cellular homeostasis and its dysregulation is implicated in numerous diseases. The induction of autophagy by trehalose and its analogs is largely independent of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.

Instead, the mechanism primarily involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed signaling pathway is as follows:

- **Cellular Uptake:** **4-Trehalosamine** enters the cell.
- **TFEB Activation:** It promotes the dephosphorylation and nuclear translocation of TFEB.
- **Gene Transcription:** Nuclear TFEB binds to the promoter regions of its target genes, leading to the increased expression of genes involved in autophagy and lysosomal function.
- **Autophagosome Formation and Maturation:** This enhanced gene expression leads to the formation of autophagosomes, which engulf cellular debris and fuse with lysosomes to form autolysosomes, where the contents are degraded.



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Caption: TFEB-mediated autophagy signaling pathway induced by **4-Trehalosamine**.

Experimental Protocols for In Vivo Studies

The following protocols are adapted from established in vivo studies with trehalose and can be used as a starting point for **4-Trehalosamine**. It is recommended to perform pilot studies to determine the optimal dosage and administration route for your specific animal model and research question.

Preparation of 4-Trehalosamine Solution for Injection

- Materials:
 - **4-Trehalosamine** powder

- Sterile phosphate-buffered saline (PBS), pH 7.4
- Sterile 0.9% saline
- Sterile vials
- 0.22 µm sterile syringe filter
- Procedure for a 100 mg/mL Stock Solution:
 1. Weigh the desired amount of **4-Trehalosamine** powder under sterile conditions.
 2. Add sterile PBS or 0.9% saline to the powder to achieve a final concentration of 100 mg/mL.
 3. Gently vortex or sonicate until the powder is completely dissolved.
 4. Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
 5. Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Note: The solubility of **4-Trehalosamine** in PBS or saline at higher concentrations should be determined empirically. If solubility is limited, consider alternative formulation strategies for poorly soluble compounds, which may involve co-solvents like DMSO, though aqueous solutions are preferred for direct injection.

Administration Protocols in Mice

Table 2: Recommended Administration Routes and Volumes for Mice

Route	Recommended Volume	Maximum Volume	Needle Size (Gauge)
Oral Gavage	5-10 mL/kg	20 mL/kg	20-22 (with ball-tip)
Intraperitoneal (IP)	10 mL/kg	20 mL/kg	25-27
Subcutaneous (SC)	10 mL/kg	20 mL/kg	25-27
Intravenous (IV)	5 mL/kg	10 mL/kg	27-30

Protocol 1: Oral Administration (Ad Libitum in Drinking Water)

This method is suitable for chronic studies and is less stressful for the animals.

- Preparation:
 - Prepare a 2% (w/v) solution of **4-Trehalosamine** in sterile drinking water. For example, dissolve 2 g of **4-Trehalosamine** in 100 mL of water.
 - Ensure the solution is thoroughly mixed.
- Administration:
 - Provide the **4-Trehalosamine** solution as the sole source of drinking water to the mice.^[5]
 - Replace the solution every 2-3 days to ensure freshness and stability.
 - Measure water consumption to estimate the daily dosage. A typical mouse drinks approximately 5 mL of water per day, which would result in a daily dose of about 3.3 g/kg.^[6]

Protocol 2: Intraperitoneal (IP) Injection

This route ensures a more precise and rapid systemic delivery of the compound.

- Dosage Calculation:
 - Based on studies with trehalose, a starting dose of 2 g/kg can be considered.^[7]

- Calculate the required volume of the 100 mg/mL stock solution based on the mouse's body weight. For a 25 g mouse, the volume would be 0.5 mL.
- Injection Procedure:
 - Properly restrain the mouse.
 - Locate the injection site in the lower right quadrant of the abdomen.[8]
 - Insert a 25-27 gauge needle at a 30-45 degree angle.[8]
 - Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.[8]
 - Administer the injection once daily or as determined by the study design.



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Caption: General experimental workflow for in vivo studies with **4-Trehalosamine**.

Data Presentation

All quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.

Table 3: Example of Data Presentation for an In Vivo Study

Treatment Group	N	Body Weight Change (%)	Behavioral Test Score (Mean ± SEM)	LC3-II/LC3-I Ratio (Fold Change)
Vehicle Control	10			
4-Trehalosamine (Oral)	10			
4-Trehalosamine (IP)	10			
Positive Control	10			

Conclusion

4-Trehalosamine presents a valuable tool for in vivo research, particularly in studies investigating the therapeutic potential of autophagy induction. Its stability and resistance to enzymatic degradation offer a significant advantage over trehalose. The protocols outlined in these application notes provide a foundation for researchers to design and execute in vivo studies with **4-Trehalosamine**. It is imperative to adhere to institutional guidelines for animal care and use and to optimize experimental parameters for each specific research context.

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